1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3
Brand Name: Vulcanchem
CAS No.: 1189886-69-8
VCID: VC0018948
InChI: InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D
SMILES: CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl
Molecular Formula: C14H9Cl3O2
Molecular Weight: 318.592

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3

CAS No.: 1189886-69-8

Cat. No.: VC0018948

Molecular Formula: C14H9Cl3O2

Molecular Weight: 318.592

* For research use only. Not for human or veterinary use.

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 - 1189886-69-8

Specification

CAS No. 1189886-69-8
Molecular Formula C14H9Cl3O2
Molecular Weight 318.592
IUPAC Name 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone
Standard InChI InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D
Standard InChI Key RVZFFCSCPXYAPX-YOOLLTNUSA-N
SMILES CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structure

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 is identified by CAS number 1189886-69-8 . The compound has a molecular formula of C14H6D3Cl3O2, indicating the presence of three deuterium atoms that replace hydrogen atoms in the parent structure . Its molecular weight is approximately 318.6 g/mol , and the IUPAC name is 1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone.

The chemical structure features an ethanone group attached to a chlorophenyl ring, which is connected via an oxygen atom to a dichlorophenyl group where the three deuterium atoms are positioned. This strategic deuterium labeling at positions 3, 5, and 6 of the dichlorophenyl group allows the compound to serve as an effective tracer in analytical applications.

The compound can be further identified through its standard InChI: InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D and InChIKey: RVZFFCSCPXYAPX-YOOLLTNUSA-N.

Table 1: Chemical Identity Parameters of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3

ParameterValue
CAS Number1189886-69-8
Molecular FormulaC14H6D3Cl3O2
Molecular Weight318.6 g/mol
IUPAC Name1-[5-chloro-2-(2,4-dichloro-3,5,6-trideuteriophenoxy)phenyl]ethanone
Standard InChIInChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,5D,7D
Standard InChIKeyRVZFFCSCPXYAPX-YOOLLTNUSA-N
Parent Compound CAS211125-94-9
Exact Mass316.985643 g/mol
PropertyValue
Physical AppearanceYellow Solid
SolubilityAcetone, Dichloromethane
XLogP35
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3
Topological Polar Surface Area26.3 Ų
Heavy Atom Count19
Complexity Score324
Isotope Atom Count3
Covalently-Bonded Unit Count1

Purification and Quality Control

After synthesis, purification techniques such as recrystallization, column chromatography, or preparative HPLC are typically employed to achieve the high purity necessary for analytical standards. Quality control processes for deuterated compounds like 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 generally involve verification of both chemical purity and isotopic enrichment.

The verification of deuterium incorporation and positioning typically relies on advanced analytical techniques including:

These analytical methods ensure that the final product meets the stringent requirements for use as an analytical standard or research tool.

Analytical Chemistry Applications

1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 serves primarily as a tracer or internal standard in analytical chemistry for its ability to be distinguished from its unlabeled counterpart. This property makes it invaluable in studies involving metabolic pathways, pharmacokinetics, or environmental fate studies.

In mass spectrometry, the deuterated compound produces a mass spectrum with peaks shifted by 3 mass units compared to the non-deuterated analog, allowing for clear distinction between the two compounds even in complex matrices. This property enables several important analytical applications:

  • Isotope dilution mass spectrometry for high-precision quantitative analysis

  • Method development and validation in analytical chemistry

  • Studies of matrix effects in complex biological or environmental samples

  • Investigation of fragmentation patterns and ion formation mechanisms

The consistent mass difference between the deuterated and non-deuterated compounds provides a reliable means of quantification that is less susceptible to matrix effects and instrumental variations.

Research Applications in Metabolic Studies

The deuterium labeling in 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 allows researchers to track the compound through various biological and chemical transformations. This capability is particularly valuable in metabolic studies, where the fate of a compound in biological systems needs to be monitored.

Specific research applications include:

  • Identification of metabolic pathways by tracking deuterium-labeled fragments

  • Determination of metabolic rates and kinetics

  • Investigation of enzyme mechanisms involved in metabolism

  • Study of drug metabolism and pharmacokinetics

  • Assessment of environmental degradation pathways

The stability of the carbon-deuterium bond under most biological conditions makes this compound particularly suitable for such studies, as the deuterium label typically remains intact throughout many biochemical transformations.

Table 3: Research Applications of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3

Application CategorySpecific UsesKey Advantages
Analytical ChemistryInternal standard in mass spectrometryEnhanced detection specificity
Method validationImproved quantification accuracy
Isotope dilution techniquesCompensation for matrix effects
Metabolic ResearchTracing metabolic pathwaysStable isotopic labeling
Pharmacokinetic studiesDistinguishable from endogenous compounds
Enzyme mechanism studiesMinimal isotope effects on biochemical processes
Environmental ScienceFate and transport studiesTraceable in environmental matrices
Degradation pathway analysisDistinguishable from natural background
Organic SynthesisReaction mechanism studiesKinetic isotope effect investigations
Building block for labeled compoundsSelective deuterium positioning

Comparative Advantages over Other Isotopic Labeling Approaches

When compared to other isotopic labeling approaches such as 13C, 15N, or 18O labeling, deuterium labeling as employed in 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 offers several distinct advantages:

  • Cost-effectiveness: Deuterium labeling is generally less expensive than other stable isotope labeling methods

  • Minimal structural perturbation: The physical and chemical properties remain very similar to the parent compound

  • Multiple labeling sites: The ability to incorporate several deuterium atoms provides enhanced mass separation

  • Synthetic accessibility: Deuteration methods are well-established and relatively straightforward

  • Detection sensitivity: The mass shift is readily detectable by conventional mass spectrometry instruments

These advantages make deuterated compounds like 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 particularly valuable in research settings where cost, structural similarity, and analytical detectability are important considerations.

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